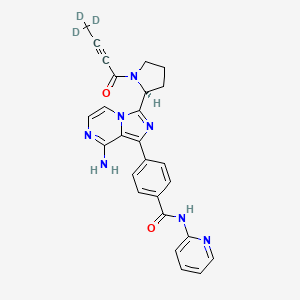
Acalabrutinib-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acalabrutinib-d3 is a deuterated form of acalabrutinib, a second-generation Bruton tyrosine kinase inhibitor. It is primarily used in the treatment of B-cell malignancies such as chronic lymphocytic leukemia and mantle cell lymphoma. The deuterated form, this compound, is designed to improve the pharmacokinetic properties of the original compound by replacing certain hydrogen atoms with deuterium.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acalabrutinib-d3 involves multiple steps, starting from commercially available starting materials. The key step in the synthesis is the incorporation of deuterium atoms. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions typically involve the use of deuterium gas (D2) and a suitable catalyst under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis platforms are often employed to ensure consistency and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions
Acalabrutinib-d3 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (Cl2, Br2), nucleophiles (NH3, OH-)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield deuterated analogs with altered pharmacokinetic properties.
Aplicaciones Científicas De Investigación
Acalabrutinib-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study reaction mechanisms and kinetics due to its unique isotopic properties.
Biology: Employed in the study of cellular signaling pathways and protein interactions.
Medicine: Investigated for its potential therapeutic effects in various types of cancer and autoimmune diseases.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mecanismo De Acción
Acalabrutinib-d3 exerts its effects by selectively inhibiting Bruton tyrosine kinase, a key enzyme involved in B-cell receptor signaling. By blocking this enzyme, this compound disrupts the survival and proliferation of malignant B-cells. The molecular targets include the ATP-binding site of Bruton tyrosine kinase, leading to the inhibition of downstream signaling pathways such as NF-κB and AKT.
Comparación Con Compuestos Similares
Similar Compounds
Ibrutinib: Another Bruton tyrosine kinase inhibitor used in the treatment of B-cell malignancies.
Zanubrutinib: A newer Bruton tyrosine kinase inhibitor with improved selectivity and potency.
Uniqueness
Acalabrutinib-d3 is unique due to its deuterated form, which offers improved pharmacokinetic properties compared to its non-deuterated counterparts. This includes enhanced metabolic stability and reduced clearance, leading to potentially better therapeutic outcomes.
Conclusion
This compound is a valuable compound in the field of medicinal chemistry and oncology. Its unique properties and wide range of applications make it a promising candidate for further research and development.
Propiedades
Fórmula molecular |
C26H23N7O2 |
|---|---|
Peso molecular |
468.5 g/mol |
Nombre IUPAC |
4-[8-amino-3-[(2S)-1-(4,4,4-trideuteriobut-2-ynoyl)pyrrolidin-2-yl]imidazo[1,5-a]pyrazin-1-yl]-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C26H23N7O2/c1-2-6-21(34)32-15-5-7-19(32)25-31-22(23-24(27)29-14-16-33(23)25)17-9-11-18(12-10-17)26(35)30-20-8-3-4-13-28-20/h3-4,8-14,16,19H,5,7,15H2,1H3,(H2,27,29)(H,28,30,35)/t19-/m0/s1/i1D3 |
Clave InChI |
WDENQIQQYWYTPO-COJYBMMNSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C#CC(=O)N1CCC[C@H]1C2=NC(=C3N2C=CN=C3N)C4=CC=C(C=C4)C(=O)NC5=CC=CC=N5 |
SMILES canónico |
CC#CC(=O)N1CCCC1C2=NC(=C3N2C=CN=C3N)C4=CC=C(C=C4)C(=O)NC5=CC=CC=N5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


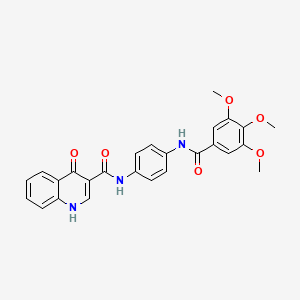
![trilithium;[[(2R,4S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-sulfidophosphinate](/img/structure/B12372929.png)

![[(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] acetate](/img/structure/B12372942.png)
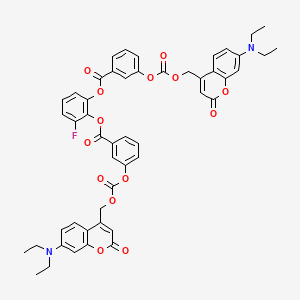
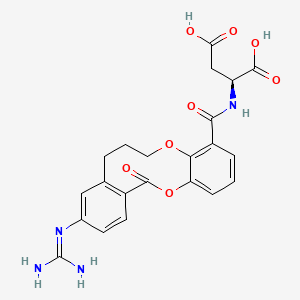

![5-methyl-N-[(2S)-1-[[(2S)-4-methyl-1-oxo-1-[[(2S)-1-oxo-3-[(3S)-2-oxopiperidin-3-yl]propan-2-yl]amino]pentan-2-yl]amino]-3-naphthalen-1-yl-1-oxopropan-2-yl]-1,2-oxazole-3-carboxamide](/img/structure/B12372954.png)
![(3S,4R,6R)-6-[[[(2R,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12372960.png)
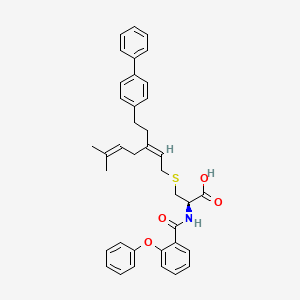
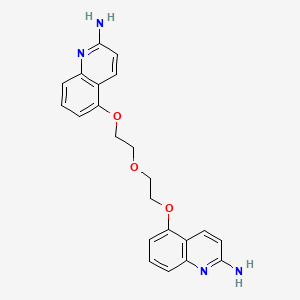
![(2,5-Dioxopyrrolidin-1-yl) acetate;spiro[2-benzofuran-3,16'-3-oxa-9,23-diazaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4(15),5(28),13,18-hexaene]-1-one](/img/structure/B12372976.png)
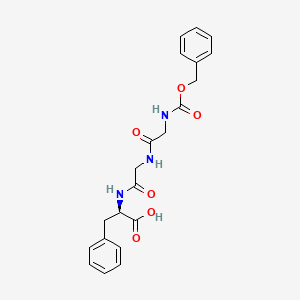
![disodium;5-[[4-[[4-[(3-carboxylato-4-hydroxyphenyl)diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]-2-hydroxybenzoate](/img/structure/B12372988.png)
